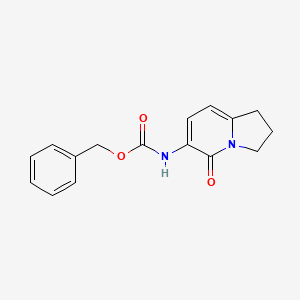
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate is a chemical compound with the molecular formula C16H16N2O3. It is known for its unique structure, which includes a benzyl group attached to a tetrahydroindolizinyl carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-oxo-1,2,3,5-tetrahydroindolizine-6-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or indolizinyl moieties .
科学的研究の応用
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate.
Carbamate Derivatives: Other carbamate compounds, like carbaryl and fenobucarb, also exhibit similar chemical properties
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a tetrahydroindolizinyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
612065-14-2 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
benzyl N-(5-oxo-2,3-dihydro-1H-indolizin-6-yl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c19-15-14(9-8-13-7-4-10-18(13)15)17-16(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,17,20) |
InChIキー |
MSQMBSPMEILRSA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C(=O)N2C1)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B12595789.png)
amino}phenyl)acetamide](/img/structure/B12595791.png)
![{1-[Dimethyl(phenyl)silyl]ethene-1,2-diyl}bis(trimethylsilane)](/img/structure/B12595793.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12595803.png)

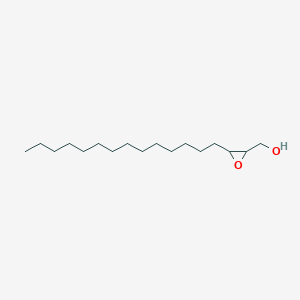
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine](/img/structure/B12595837.png)
![(4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12595845.png)
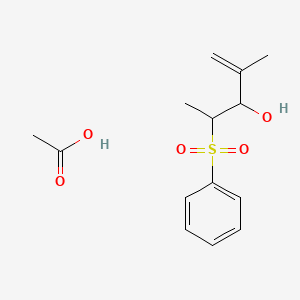
![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)
![4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595865.png)
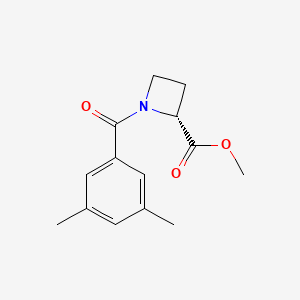
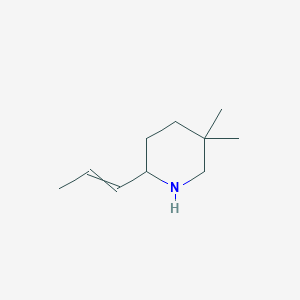
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
